![molecular formula C15H14N4O2S B2995206 N-allyl-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide CAS No. 958563-09-2](/img/structure/B2995206.png)
N-allyl-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Anticancer Potential
N-allyl-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide and its derivatives have been extensively studied for their anticancer properties. For instance, novel N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides have shown significant in vitro anticancer activity, selectively influencing non-small cell lung and CNS cancer cell lines, highlighting compound 4.10 as particularly potent against the HOP-92 and U251 cancer cell lines (Berest et al., 2011). Furthermore, another study discovered a series of 2-(4-oxo-2-thioxo-1,4-dihydro-3(2H)-quinazolinyl)-acetamides that, upon evaluation, exhibited weak to moderate anticonvulsant effects, expanding the utility of these compounds beyond anticancer applications (Bunyatyan et al., 2020).
Novel Synthesis and Biological Activity
Research into the synthesis and biological activity of related compounds has led to the discovery of substituted 2-[(2-Oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamides with thiazole and thiadiazole fragments, which have shown considerable cytotoxicity and marked anticancer activity against various cancer cell lines, including colon cancer, melanoma, and ovarian cancer. These findings suggest a promising avenue for the development of new anticancer agents (Kovalenko et al., 2012).
Antimicrobial and Antituberculosis Applications
Beyond anticancer activities, derivatives of N-allyl-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide have been explored for their antimicrobial and antituberculosis potentials. Alpha-[5-(5-nitro-2-furyl)-1,3,4-oxadiazol-2-ylthio]acethydrazide and related compounds, for instance, have been synthesized and tested against Mycobacterium tuberculosis, offering new paths in the treatment of tuberculosis and other microbial infections (Mir et al., 1991).
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit a broad spectrum of biological activities, such as antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer .
Mode of Action
It is synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido . The compound may interact with its targets through these functional groups, leading to the observed biological activities.
Biochemical Pathways
The introduction of a thiol group in similar compounds has been noted to provide additional opportunities for further functionalization and the ability to influence oxidative processes in the organism .
Result of Action
Similar compounds have been noted to possess diverse biological activities, suggesting that this compound may also have a wide range of effects at the molecular and cellular level .
properties
IUPAC Name |
2-(3-oxo-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-2-yl)-N-prop-2-enylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S/c1-2-7-16-12(20)8-11-14(21)19-13(17-11)9-5-3-4-6-10(9)18-15(19)22/h2-6,11,17H,1,7-8H2,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHLPEZJNZSQTQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CC1C(=O)N2C(=C3C=CC=CC3=NC2=S)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>47.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24823667 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-allyl-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.